
((2-Methylbut-3-YN-2-yloxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Methylbut-3-YN-2-yloxy)methyl)benzene: is an organic compound with the molecular formula C12H14O. It is characterized by the presence of a benzene ring attached to a 2-methylbut-3-yn-2-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene typically involves the reaction of 2-methylbut-3-yn-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: ((2-Methylbut-3-YN-2-yloxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Hydrogen gas (H), palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: ((2-Methylbut-3-YN-2-yloxy)methyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of alkyne-containing molecules on cellular processes. It is also investigated for its potential use in drug development due to its unique chemical properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes and affect cellular pathways .
Comparison with Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene.
Benzyl chloride: Used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of a benzene ring and an alkyne-containing side chain. This structure imparts distinct reactivity and makes it valuable in various chemical transformations .
Properties
IUPAC Name |
2-methylbut-3-yn-2-yloxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOVZBGHTJXSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,5-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2464739.png)
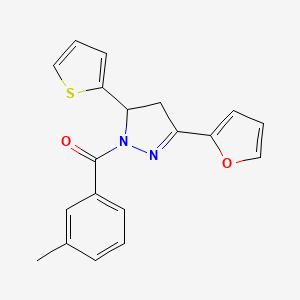
![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)
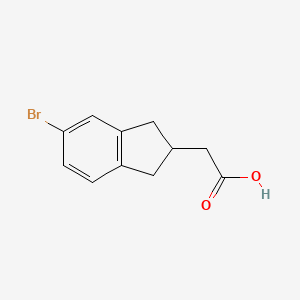
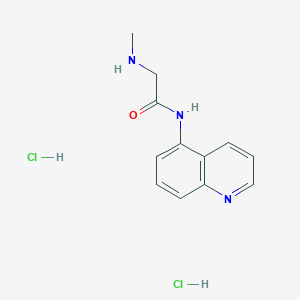
![3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464748.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2464753.png)
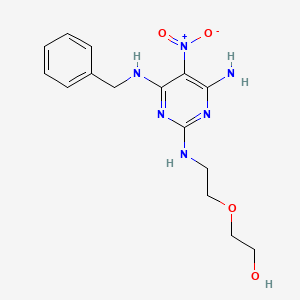
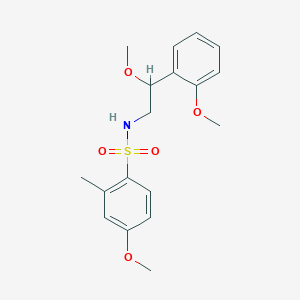
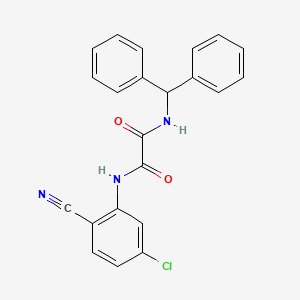
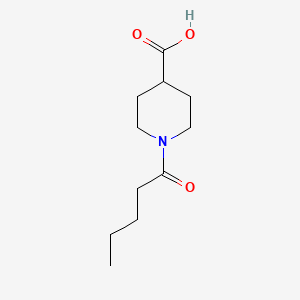
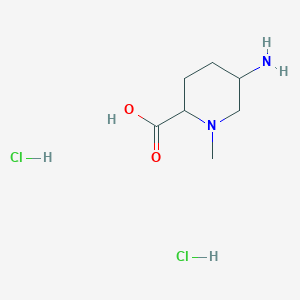
![8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2464760.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2464761.png)
